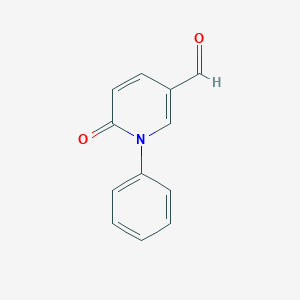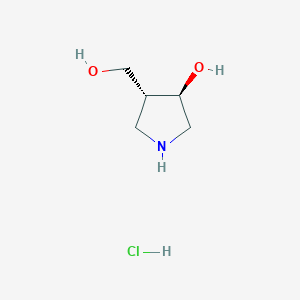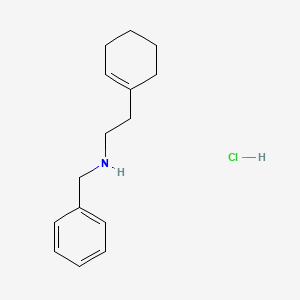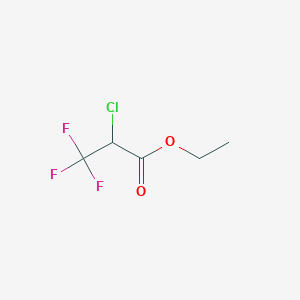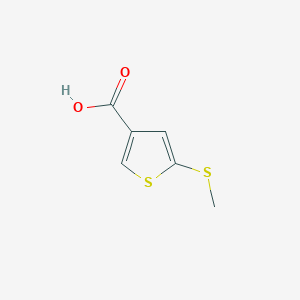
5-(Methylsulfanyl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(Methylsulfanyl)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C6H6O2S2 . It has a molecular weight of 174.24 . It is used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6O2S2/c1-9-5-2-4 (3-10-5)6 (7)8/h2-3H,1H3, (H,7,8) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 174.24 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
5-(Methylsulfanyl)thiophene-3-carboxylic acid has various applications in scientific research. It is used in the synthesis of novel compounds for drug discovery, agrochemicals, and specialty chemicals. It is also used in the synthesis of polythiophene derivatives, which are used as materials for organic electronics, such as organic solar cells, light-emitting diodes, and thin-film transistors. This compound is also used in the synthesis of thiophene-based polymers for use in fuel cells, batteries, and electrochemical sensors.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)thiophene-3-carboxylic acid is not fully understood. However, it is believed that the oxidation of 5-methylthiophene-2-carboxylic acid to this compound is mediated by the formation of a reactive intermediate, which is then attacked by the oxidizing agent. The resulting product is this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may act as an antioxidant, which could have beneficial effects on the body. Additionally, this compound may also have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(Methylsulfanyl)thiophene-3-carboxylic acid in lab experiments is its high reactivity and versatility. It can be used in the synthesis of various functionalized molecules, such as drugs, agrochemicals, and specialty chemicals. Additionally, it is relatively inexpensive and widely available. The main limitation of using this compound in lab experiments is its low solubility in water.
Future Directions
Future research should focus on elucidating the mechanism of action of 5-(Methylsulfanyl)thiophene-3-carboxylic acid and its biochemical and physiological effects. Additionally, research should focus on developing new synthesis methods for this compound and exploring its potential applications in drug discovery, agrochemicals, and specialty chemicals. Furthermore, research should focus on developing new methods for the efficient and cost-effective synthesis of this compound. Finally, research should focus on the development of new polythiophene derivatives and their applications in organic electronics, fuel cells, batteries, and electrochemical sensors.
Synthesis Methods
5-(Methylsulfanyl)thiophene-3-carboxylic acid can be synthesized via several routes, including the oxidation of 5-methylthiophene-2-carboxylic acid, the oxidation of 5-methylthiophene-3-carboxylic acid, and the oxidation of 5-methylthiophene-2-carboxaldehyde. The oxidation of 5-methylthiophene-2-carboxylic acid is the most commonly used method and involves the use of aqueous sodium hypochlorite (NaClO) and aqueous hydrogen peroxide (H2O2). The reaction is carried out at room temperature and yields this compound in high yields.
Safety and Hazards
properties
IUPAC Name |
5-methylsulfanylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEGXAVGPQZBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


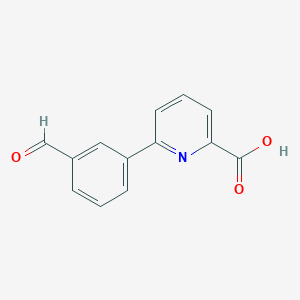



![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)
